Fluprofen: A Comprehensive Technical Guide to Synthesis and Characterization
Fluprofen: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of Fluprofen, a nonsteroidal anti-inflammatory drug (NSAID). This document outlines a robust synthetic pathway, presents key analytical data in a structured format, and offers detailed experimental protocols for both synthesis and characterization.
Synthesis of Fluprofen
A common and effective method for the synthesis of Fluprofen involves a multi-step process commencing with 2,4-difluoronitrobenzene (B147775). The key transformation is the construction of the biphenyl (B1667301) core structure, which can be efficiently achieved via a Suzuki coupling reaction.[1][2]
A notable synthetic route involves the following key transformations:
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Nucleophilic Aromatic Substitution: Reaction of 2,4-difluoronitrobenzene with ethyl methylmalonate.
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Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to a propionic acid derivative.
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Reduction: Reduction of the nitro group to an amine.
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Sandmeyer Reaction: Conversion of the amino group to a bromo group.
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Suzuki Coupling: Palladium-catalyzed coupling of the bromo-intermediate with a phenylboronic acid reagent to form the biphenyl scaffold of Fluprofen.[2][3]
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Purification: The final product is purified by recrystallization.[3]
Experimental Protocol: Synthesis of Fluprofen via Suzuki Coupling
Step 1: Synthesis of 3-Fluoro-4-nitro-α-methylphenylacetic acid
To a solution of ethyl methylmalonate, sodium hydroxide (B78521) is added in dimethylformamide (DMF) at room temperature.[2] 2,4-difluoronitrobenzene is then added to the reaction mixture. Following the completion of the nucleophilic substitution, the resulting intermediate is subjected to hydrolysis and decarboxylation by refluxing with a mixture of acetic acid, sulfuric acid, and water.[2] The product, 3-fluoro-4-nitro-α-methylphenylacetic acid, is then extracted with an organic solvent.[2]
Step 2: Synthesis of 4-Bromo-3-fluoro-α-methylphenylacetic acid
The nitro group of 3-fluoro-4-nitro-α-methylphenylacetic acid is reduced to an amino group using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2] The resulting amino compound is then subjected to a Sandmeyer reaction. The amine is treated with sodium nitrite (B80452) and hydrobromic acid at low temperatures (0-5 °C) to form a diazonium salt. This is followed by the addition of cuprous bromide to yield 4-bromo-3-fluoro-α-methylphenylacetic acid.[2] The product is purified by flash chromatography.[2]
Step 3: Synthesis of Fluprofen (2-(2-fluorobiphenyl-4-yl)propanoic acid) via Suzuki Coupling
In a reaction vessel, 4-bromo-3-fluoro-α-methylphenylacetic acid is dissolved in water with an appropriate base, such as sodium carbonate.[2] Phenylboronic acid and a catalytic amount of palladium on carbon (Pd/C) are added to the mixture.[2][4] The reaction is heated to reflux for approximately one hour.[2] After cooling, the reaction mixture is acidified, and the crude Fluprofen precipitates.
Step 4: Purification of Fluprofen
The crude Fluprofen is purified by recrystallization. The solid is dissolved in a minimal amount of hot absolute ethanol.[3] Water is then added dropwise until the solution becomes cloudy. The solution is allowed to cool slowly to room temperature and then cooled further in an ice bath to promote crystallization. The purified crystals are collected by filtration and dried under vacuum.[3]
Characterization of Fluprofen
The synthesized Fluprofen is characterized by determining its physical and spectroscopic properties.
Data Presentation
| Property | Value |
| Physical Properties | |
| Melting Point | 110-111 °C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] Insoluble in water.[6] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.53-7.13 (m, aromatic protons), 3.78 (q, 1H, CH), 1.56 (d, 3H, CH₃) |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, aromatic carbons, the chiral carbon of the propionic acid moiety, and the methyl carbon. |
| FT-IR (KBr Pellet) | ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~1215 cm⁻¹ (C-F stretch) |
| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the molecular weight of Fluprofen (244.26 g/mol ). |
Experimental Protocols: Characterization
Melting Point Determination
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A small amount of the dried, purified Fluprofen is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range over which the solid melts is recorded as the melting point.[7][8]
FT-IR Spectroscopy
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A small amount of dry Fluprofen is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
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The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.[9][10]
NMR Spectroscopy
-
A small amount of Fluprofen is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
Visualizations
Synthesis Workflow
Caption: Chemical synthesis workflow for Fluprofen.
Characterization Workflow
Caption: Logical workflow for Fluprofen characterization.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. moodle2.units.it [moodle2.units.it]
- 3. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 4. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
- 5. Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
